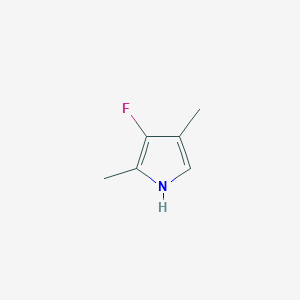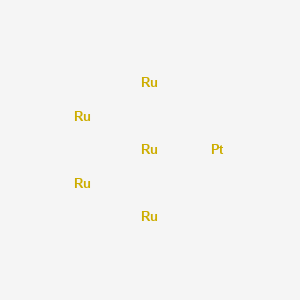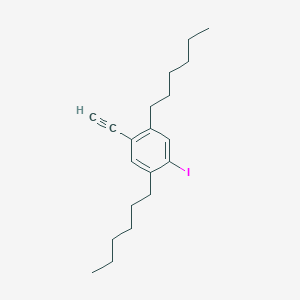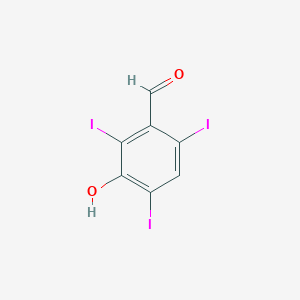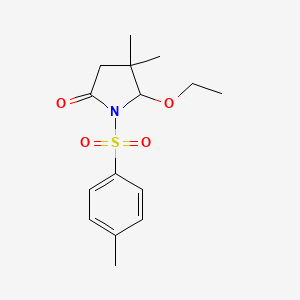![molecular formula C16H19NO6 B14254887 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid CAS No. 391257-60-6](/img/structure/B14254887.png)
5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran core, a morpholine ring, and a carboxylic acid group
Métodos De Preparación
The synthesis of 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.
Attachment of the Morpholine Ring: This is typically done through nucleophilic substitution reactions where the morpholine ring is introduced via an ethoxy linker.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and morpholine groups can be substituted under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring may interact with enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparación Con Compuestos Similares
Similar compounds include other benzofuran derivatives and morpholine-containing molecules. Compared to these, 5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.
Propiedades
Número CAS |
391257-60-6 |
|---|---|
Fórmula molecular |
C16H19NO6 |
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
5-methoxy-3-(2-morpholin-4-ylethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c1-20-11-2-3-13-12(10-11)14(15(23-13)16(18)19)22-9-6-17-4-7-21-8-5-17/h2-3,10H,4-9H2,1H3,(H,18,19) |
Clave InChI |
PENUWUSHQJCPRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C2OCCN3CCOCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


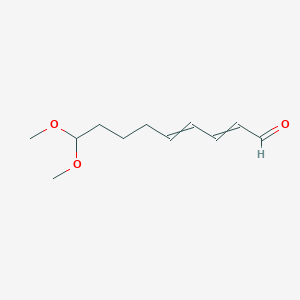
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
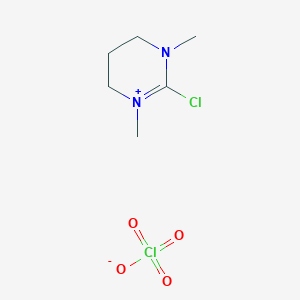
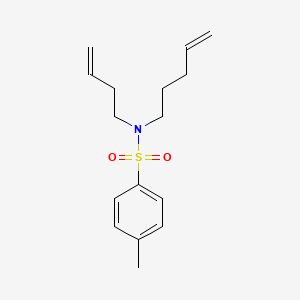


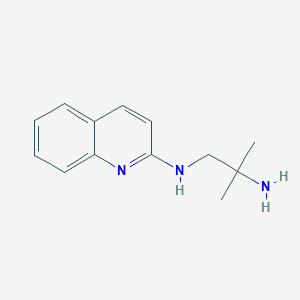
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
